

dCeMM4 Target Protein Selectivity: An In-depth Technical Guide

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Compound of Interest

Compound Name: dCeMM4

Cat. No.: B10854763

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Abstract

dCeMM4 is a small molecule molecular glue degrader that has demonstrated high selectivity in inducing the degradation of cyclin K. This document provides a comprehensive technical overview of the target protein selectivity of **dCeMM4**, its mechanism of action, and detailed experimental protocols for its characterization. **dCeMM4** mediates the formation of a ternary complex between the CDK12-cyclin K complex and the CRL4B E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of cyclin K. This targeted degradation approach offers a promising therapeutic strategy, and this guide serves as a resource for researchers in the field of targeted protein degradation and drug discovery.

Introduction

Targeted protein degradation has emerged as a powerful therapeutic modality with the potential to address previously "undruggable" targets. Molecular glue degraders are small molecules that induce or stabilize the interaction between a target protein and an E3 ubiquitin ligase, leading to the target's ubiquitination and degradation. **dCeMM4** is a molecular glue that has been identified to selectively target cyclin K for degradation.^[1] Cyclin K, in complex with CDK12 and CDK13, plays a crucial role in the regulation of transcriptional elongation. The selective degradation of cyclin K presents a novel approach for modulating these processes in various disease contexts. This guide details the selectivity profile of **dCeMM4**, the underlying molecular mechanism, and the experimental methodologies used to elucidate its function.

Target Protein Selectivity of dCeMM4

Quantitative proteomic studies have been instrumental in defining the target selectivity of **dCeMM4**. These experiments, primarily conducted in KBM7 and HEK293T human cell lines, have revealed a pronounced and selective degradation of cyclin K.

Proteome-Wide Selectivity

Mass spectrometry-based quantitative proteomics has demonstrated that treatment with **dCeMM4** leads to a significant reduction in the abundance of cyclin K.^[2] Notably, a milder destabilization of the cyclin K-associated kinases, CDK12 and CDK13, has also been observed, likely as a consequence of cyclin K degradation.^[2] Importantly, no other cyclin-dependent kinases (CDKs) or cyclins were found to be significantly destabilized, highlighting the remarkable selectivity of **dCeMM4**.^[2]

Quantitative Degradation Data

The potency of **dCeMM4** in inducing cyclin K degradation is typically quantified by determining the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). While specific DC50 and Dmax values for **dCeMM4** are not readily available in all publications, studies on similar cyclin K degraders have established a correlation between the in vitro ternary complex formation affinity (measured by TR-FRET as EC50) and the cellular degradation potency (DC50).^[3]

Table 1: Quantitative Proteomics Data for **dCeMM4** Treatment

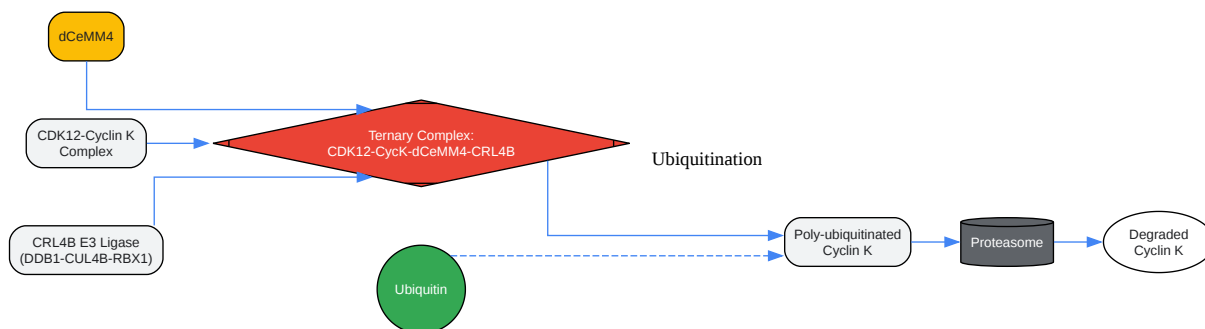
Protein	Cell Line	Treatment Concentration	Treatment Time	Log2 Fold Change vs. DMSO	Reference
Cyclin K	KBM7	3.5 μ M	5 hours	Pronounced Destabilization	
CDK12	KBM7	3.5 μ M	5 hours	Milder Destabilization	
CDK13	KBM7	3.5 μ M	5 hours	Milder Destabilization	

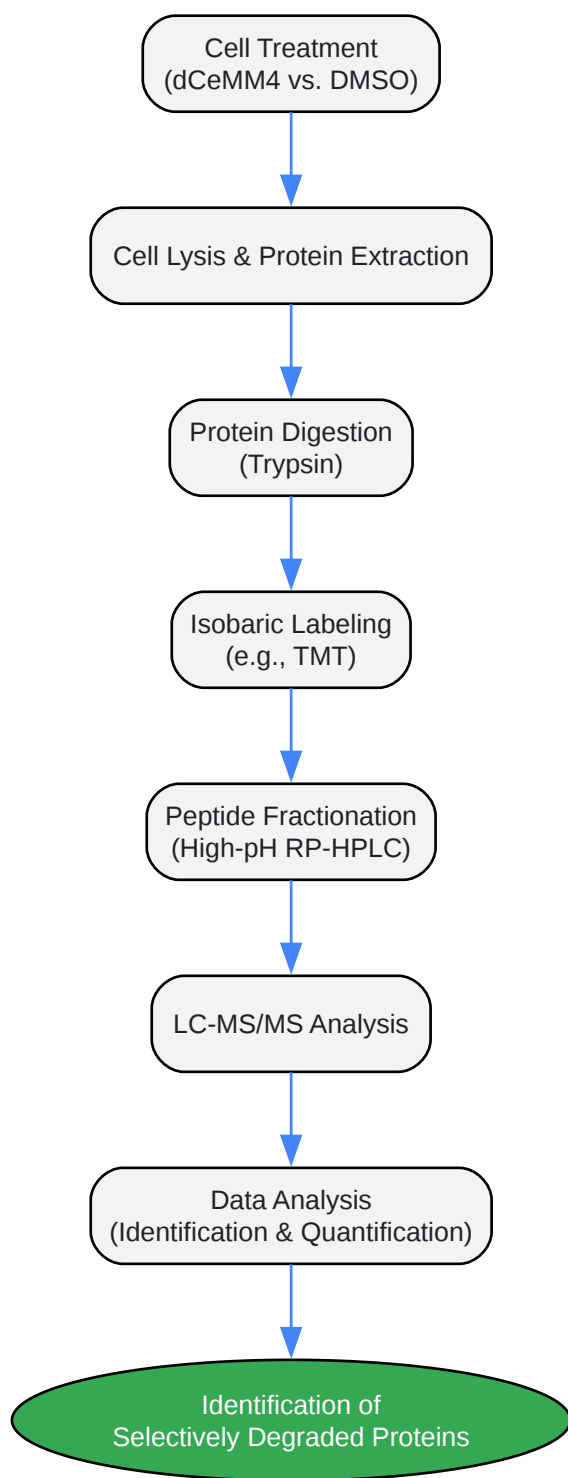
Mechanism of Action

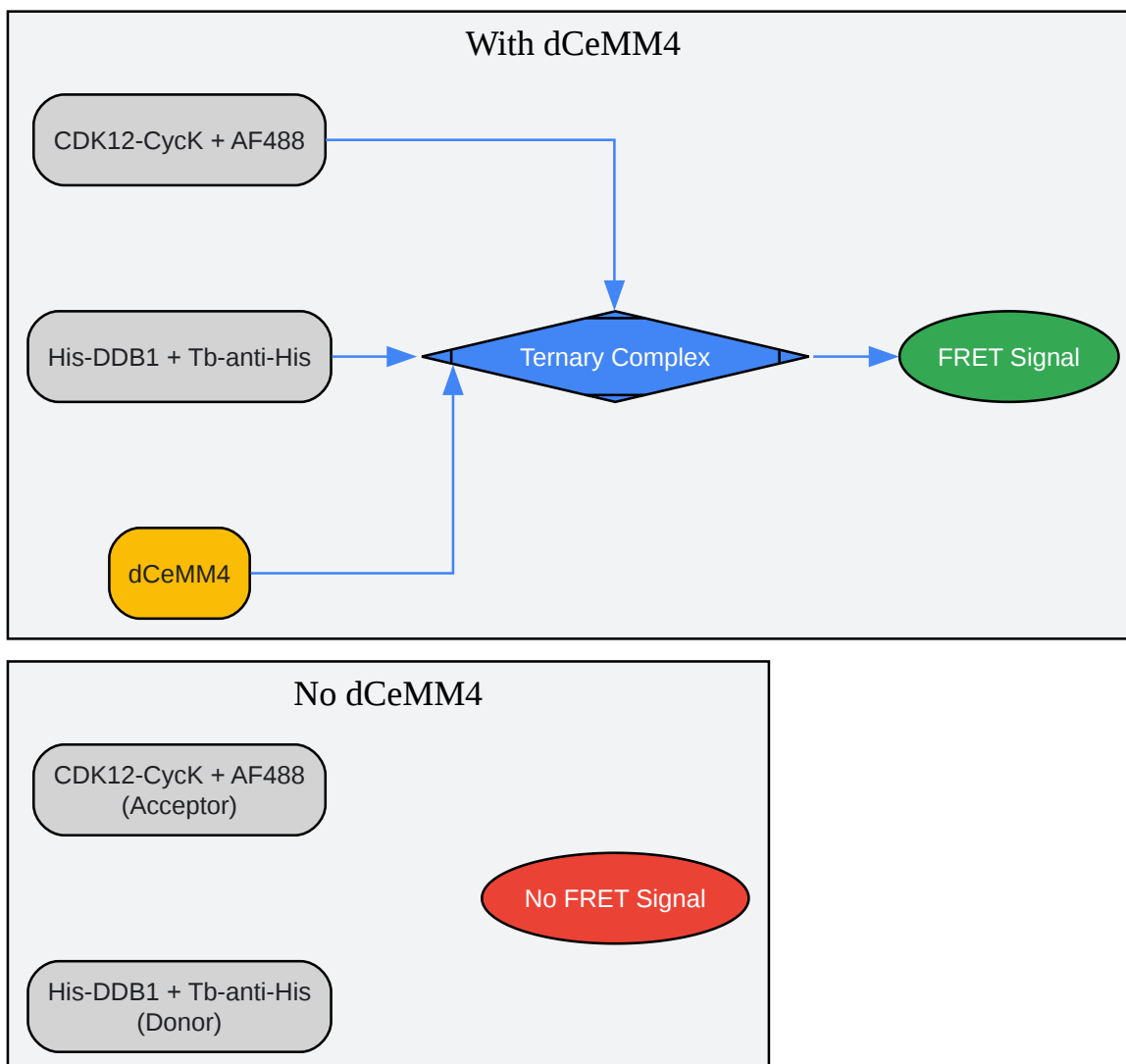
dCeMM4 functions as a molecular glue, inducing the proximity of the CDK12-cyclin K complex to the CRL4B E3 ubiquitin ligase complex. This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to cyclin K, marking it for degradation by the proteasome.

Signaling Pathway

The degradation of cyclin K initiated by **dCeMM4** follows a well-defined signaling cascade.







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References

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- 2. researchgate.net [researchgate.net]
- 3. Design principles for cyclin K molecular glue degraders - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [dCeMM4 Target Protein Selectivity: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10854763#dcemm4-target-protein-selectivity]

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